Suc-GPLGP-AMC

Description

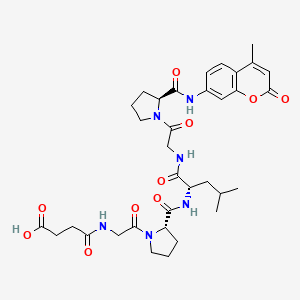

Structure

2D Structure

Properties

IUPAC Name |

4-[[2-[(2S)-2-[[(2S)-4-methyl-1-[[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N6O10/c1-19(2)14-23(38-34(49)25-7-5-13-40(25)28(42)17-35-27(41)10-11-30(44)45)32(47)36-18-29(43)39-12-4-6-24(39)33(48)37-21-8-9-22-20(3)15-31(46)50-26(22)16-21/h8-9,15-16,19,23-25H,4-7,10-14,17-18H2,1-3H3,(H,35,41)(H,36,47)(H,37,48)(H,38,49)(H,44,45)/t23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHBOWQMQBFJME-SDHOMARFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)CNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60993520 | |

| Record name | 4-Hydroxy-4-{[2-(2-{hydroxy[(1-hydroxy-1-{[2-(2-{hydroxy[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]methyl}pyrrolidin-1-yl)-2-oxoethyl]imino}-4-methylpentan-2-yl)imino]methyl}pyrrolidin-1-yl)-2-oxoethyl]imino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72698-36-3 | |

| Record name | Succinylglycyl-prolyl-leucyl-glycyl-prolyl-4-methylcoumaryl-7-amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072698363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-4-{[2-(2-{hydroxy[(1-hydroxy-1-{[2-(2-{hydroxy[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]methyl}pyrrolidin-1-yl)-2-oxoethyl]imino}-4-methylpentan-2-yl)imino]methyl}pyrrolidin-1-yl)-2-oxoethyl]imino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-carboxy-1-oxopropyl)glycyl-L-prolyl-L-leucylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Molecular Identity of Suc-GPLGP-AMC: A Technical Overview

For researchers and professionals engaged in the fields of biochemistry and drug development, precision in molecular nomenclature is paramount. This guide provides a detailed examination of the chemical identity of the synthetic peptide substrate commonly abbreviated as Suc-GPLGP-AMC.

The full chemical name for this compound is N-Succinyl-Glycyl-Prolyl-Leucyl-Glycyl-Prolyl-7-amido-4-methylcoumarin . This name delineates the three core components of the molecule:

-

N-Succinyl: A succinyl group attached to the N-terminus of the peptide chain.

-

Glycyl-Prolyl-Leucyl-Glycyl-Prolyl: A specific pentapeptide sequence.

-

7-amido-4-methylcoumarin: A fluorogenic group attached to the C-terminus of the peptide, often abbreviated as AMC.

Core Molecular Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C34H44N6O9 | [1] |

| Molecular Weight | 696.75 g/mol | [1] |

| CAS Number | 72698-36-3 | [1] |

Applications in Enzymatic Assays

This compound is primarily utilized as a fluorogenic substrate for the detection and quantification of collagenase-like peptidase activity. The principle of its application lies in the enzymatic cleavage of the amide bond between the C-terminal proline residue and the 7-amino-4-methylcoumarin (AMC) group. Upon cleavage, the free AMC molecule exhibits fluorescence, which can be measured to determine enzyme activity.

Experimental Protocol: Fluorometric Assay for Collagenase-Like Peptidase Activity

This section details a generalized methodology for the use of this compound in a continuous fluorometric assay.

Materials:

-

This compound substrate

-

Enzyme sample (e.g., purified collagenase or cell lysate)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors)

-

Fluorometer capable of excitation at ~360-380 nm and emission at ~440-460 nm

-

96-well microplate (black, clear bottom recommended for fluorescence)

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in assay buffer to the desired final working concentration.

-

Reaction Setup: In a 96-well microplate, add the enzyme sample to the assay buffer.

-

Initiation of Reaction: To initiate the enzymatic reaction, add the this compound working solution to each well. The final volume should be consistent across all wells.

-

Fluorescence Measurement: Immediately place the microplate in a pre-warmed fluorometer. Measure the increase in fluorescence intensity over time. The excitation and emission wavelengths should be optimized for AMC (typically Ex: 360-380 nm, Em: 440-460 nm).

-

Data Analysis: The rate of the enzymatic reaction is determined by calculating the slope of the linear portion of the fluorescence versus time plot. This rate is proportional to the enzyme activity.

Visualizing the Assay Principle

The following diagram illustrates the fundamental workflow of a fluorometric enzyme assay utilizing this compound.

The logical relationship in the enzymatic cleavage and subsequent fluorescence detection is depicted in the diagram below.

References

Principle of Fluorogenic Peptide Substrates for Collagenase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles behind fluorogenic peptide substrates for collagenase, their design, and their application in robust enzymatic assays. We will delve into the mechanism of action, present key quantitative data for various substrates, and provide detailed experimental protocols for their use.

Core Principle: Fluorescence Resonance Energy Transfer (FRET)

The foundational principle for the majority of fluorogenic peptide substrates is Fluorescence Resonance Energy Transfer (FRET).[1][2][3] FRET is a non-radiative energy transfer process between two light-sensitive molecules, a donor fluorophore and an acceptor molecule (often a quencher).[4]

In the context of a collagenase substrate, a short peptide sequence, specifically recognized and cleaved by collagenase, acts as a linker between a fluorescent donor and a quencher molecule.[4] These are positioned on opposite sides of the cleavage site.[1] When the peptide is intact, the donor and quencher are in close proximity. Upon excitation of the donor fluorophore, the energy is transferred to the quencher instead of being emitted as light, resulting in minimal to no fluorescence.

When collagenase cleaves the peptide bond, the donor and quencher are separated.[1] This separation disrupts the FRET process, leading to a significant increase in the donor's fluorescence emission upon excitation.[1] This increase in fluorescence is directly proportional to the enzymatic activity of the collagenase, allowing for real-time, continuous monitoring of the reaction.[1][2]

The efficiency of FRET is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and the quantum yield of the donor.[1]

Design of Fluorogenic Collagenase Substrates

The design of an effective fluorogenic substrate for collagenase involves two key components: the peptide sequence and the FRET pair.

Peptide Sequence: The Key to Specificity

The amino acid sequence of the peptide is the primary determinant of the substrate's specificity for a particular collagenase, which are a class of matrix metalloproteinases (MMPs).[5] These sequences are often derived from the natural cleavage sites of collagen or other extracellular matrix proteins.[5] By modifying the peptide sequence, substrates can be designed to be either broad-spectrum, reacting with a range of MMPs, or highly selective for a specific MMP, such as MMP-1, MMP-8, or MMP-13.[5][6]

FRET Pairs: The Engine of Detection

The selection of the donor-acceptor pair is critical for the sensitivity of the assay. An ideal FRET pair will have a high quantum yield donor, a strong absorbing acceptor, and significant overlap between the donor's emission and the acceptor's absorption spectra.[1] A variety of donor and acceptor moieties have been utilized in the design of fluorogenic MMP substrates.[1]

Commonly used FRET pairs include:

-

(7-Methoxycoumarin-4-yl)acetyl (Mca) / N-2,4-dinitrophenyl (Dnp) [5][6]

-

5-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid (Edans) / 4-(4-dimethylaminophenylazo)benzoic acid (Dabcyl) [1]

-

Tryptophan (Trp) / N-2,4-dinitrophenyl (Dnp) [1]

-

2-Aminobenzoyl (Abz) / Tyr(NO2) [1]

-

5-Carboxyfluorescein (Fam) / QXL 520 [1]

Quantitative Data of Fluorogenic Collagenase Substrates

The following table summarizes the quantitative data for a selection of commonly used fluorogenic peptide substrates for various collagenases (MMPs). This data is crucial for selecting the appropriate substrate for a specific application and for comparing the efficiency of different enzymes or the potency of inhibitors.

| Substrate Name/Sequence | Target MMP(s) | Donor/Acceptor Pair | Excitation (nm) | Emission (nm) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂ (NFF-3) | MMP-3 | Mca/Dnp | ~325 | ~393 | 218,000 | [5] |

| Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH₂ (NFF-2) | MMP-3, MMP-2, MMP-9 | Mca/Dnp | ~325 | ~393 | 59,400 (MMP-3), 54,000 (MMP-2), 55,300 (MMP-9) | [5] |

| Mca-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Lys-(Dnp)-Gly (NFF-1) | MMP-3, MMP-2 | Mca/Dnp | Not Specified | Not Specified | ~11,000 | [5] |

| Dnp-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-Ala-Lys(NMA)-NH₂ | MMP-1, -3, -7, -8, -9, -11, -12, -13, -14, ADAM9 | Dnp/NMA | 360 | 455 | 5 x 10² (MMP-3) | [7] |

| fTHP-3: [Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly-Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Val-Arg]₃ | MMP-1, MMP-2, MMP-13 | Mca/Dnp | Not Specified | Not Specified | 1,300 (MMP-1), 1,100 (MMP-2), 2,300 (MMP-13) | [6] |

| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | Collagenases (MMP-1, -8, -13), MT1-MMP (MMP-14), TACE | Mca/Dpa | Not Specified | Not Specified | 0.8 x 10⁶ (TACE) | [8] |

Experimental Protocols

This section provides a detailed, generalized protocol for a continuous, fluorometric collagenase activity assay using a FRET-based peptide substrate.

Reagent Preparation

-

Assay Buffer: A common assay buffer is 50 mM Tricine, pH 7.5, containing 10 mM CaCl₂ and 400 mM NaCl.[9] Another option is 50 mM Tris-HCl, pH 7.8, containing 150 mM NaCl and 5 mM CaCl₂.[7]

-

Substrate Stock Solution: Dissolve the fluorogenic peptide substrate in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 1-10 mM). Store at -20°C.

-

Enzyme Solution: Prepare a stock solution of the collagenase (e.g., recombinant human MMP) in a suitable buffer, often the assay buffer, and store at -80°C. Immediately before use, dilute the enzyme to the desired working concentration in cold assay buffer.

-

Inhibitor Solution (Optional): If screening for inhibitors, dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

Assay Procedure

-

Prepare the Reaction Plate: Use a 96-well, black, flat-bottom plate to minimize background fluorescence and light scattering.

-

Add Reagents:

-

To each well, add the assay buffer.

-

Add the desired concentration of the fluorogenic substrate. The final concentration should ideally be below the Km value for accurate determination of initial velocity.

-

If applicable, add the inhibitor at various concentrations. Include a solvent control.

-

-

Initiate the Reaction: Add the diluted collagenase solution to each well to start the enzymatic reaction. The final reaction volume is typically 100-200 µL.

-

Incubate and Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen FRET pair. Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

Data Analysis

-

Plot Fluorescence vs. Time: For each reaction, plot the relative fluorescence units (RFU) against time.

-

Determine the Initial Velocity (V₀): The initial, linear portion of the curve represents the initial velocity of the reaction. Calculate the slope of this linear phase (ΔRFU/Δt).

-

Convert to Molar Concentration: To convert the rate from RFU/min to moles/min, a standard curve of the free fluorophore (the cleaved product) is required.

-

Calculate Enzyme Activity: The collagenase activity can be expressed in various units, such as µmoles of substrate cleaved per minute per mg of enzyme.

-

Inhibitor Analysis (Optional): To determine the potency of an inhibitor (e.g., IC₅₀), plot the initial velocity as a function of the inhibitor concentration and fit the data to a suitable dose-response model.

Mandatory Visualizations

Mechanism of Action of a Fluorogenic Peptide Substrate

Caption: FRET mechanism of a fluorogenic collagenase substrate.

Experimental Workflow for Collagenase Activity Assay

Caption: Workflow for a fluorogenic collagenase activity assay.

References

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using fluorogenic peptide substrates to assay matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

- 4. Development of a fluorescence resonance energy transfer assay for monitoring bacterial collagenase triple-helical peptidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and characterization of a fluorogenic substrate selectively hydrolyzed by stromelysin 1 (matrix metalloproteinase-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 使用FALGPA(N-(3- [2-呋喃基]丙烯酰基)-Leu-Gly-Pro-Ala)进行的胶原酶酶法检测(EC 3.4.24.3) [sigmaaldrich.com]

The Fluorogenic Substrate Suc-GPLGP-AMC: A Technical Guide for Researchers in Collagenase-like Peptidase Activity

For Immediate Release

This technical guide provides an in-depth overview of the fluorogenic substrate N-Succinyl-Glycyl-L-Prolyl-L-Leucyl-Glycyl-L-Prolyl-7-Amino-4-Methylcoumarin (Suc-GPLGP-AMC) for researchers, scientists, and drug development professionals. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its use in assessing the activity of collagenase-like peptidases, and explores the signaling pathways of these enzymes.

Introduction to this compound

This compound is a synthetic peptide substrate designed for the sensitive and continuous measurement of the enzymatic activity of a class of enzymes known as collagenase-like peptidases. The substrate consists of a peptide sequence (Gly-Pro-Leu-Gly-Pro) that mimics a cleavage site in collagen, linked to a fluorescent reporter molecule, 7-Amino-4-Methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the peptide bond between the proline and the AMC moiety, the free AMC is released, resulting in a measurable increase in fluorescence. This direct relationship between enzymatic activity and fluorescence signal allows for real-time kinetic analysis of enzyme function.

The primary enzymes known to cleave this substrate include Matrix Metalloproteinases (MMPs), Fibroblast Activation Protein (FAP), and Prolyl Endopeptidase (PREP). These enzymes play critical roles in extracellular matrix remodeling, tissue repair, and various pathological processes, including inflammation, fibrosis, and cancer progression.

Quantitative Data: A Comparative Overview

While specific kinetic parameters for the cleavage of this compound are not widely published across all potential collagenase-like peptidases, the following table provides a framework for the types of quantitative data that are essential for comparative analysis. Researchers are encouraged to determine these parameters empirically for their specific enzyme and experimental conditions. For context, kinetic data for a similar fluorogenic substrate with MMP-1 is included.

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| MMP-1 | fTHP-3 | 61.2 | 0.080 | 1.3 x 103 |

| MMP-2 | fTHP-3 | - | - | - |

| MMP-13 | fTHP-3* | - | - | - |

| FAP | This compound | Not Reported | Not Reported | Not Reported |

| PREP | This compound | Not Reported | Not Reported | Not Reported |

*fTHP-3 is a fluorogenic triple-helical peptide substrate with the sequence Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly-Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Ile-Arg. Data from Lauer-Fields et al. (2001)[1].

Experimental Protocols

This section provides a detailed methodology for utilizing this compound in a fluorescence-based enzyme activity assay.

Materials and Reagents

-

This compound substrate

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Purified collagenase-like peptidase (e.g., MMP, FAP, or PREP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5; buffer composition may need optimization depending on the enzyme)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation and emission wavelengths of approximately 360-380 nm and 440-460 nm, respectively.

-

Standard for fluorescence calibration (e.g., free 7-Amino-4-Methylcoumarin)

Preparation of Stock Solutions

-

This compound Stock Solution (e.g., 10 mM): Dissolve the required mass of this compound in anhydrous DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution from a 1 mg vial of this compound (MW: 696.75 g/mol ), dissolve the 1 mg in 143.5 µL of DMSO. Vortex thoroughly to ensure complete dissolution. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Enzyme Stock Solution: Prepare a stock solution of the purified enzyme in an appropriate buffer at a concentration suitable for the assay. The final enzyme concentration in the assay will need to be optimized.

-

AMC Standard Stock Solution (e.g., 1 mM): Dissolve free AMC in DMSO to prepare a stock solution for generating a standard curve.

Enzyme Activity Assay Protocol

-

Prepare Working Solutions:

-

Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentrations. A typical starting point is to prepare a 2X working solution (e.g., 20 µM for a final concentration of 10 µM). It is recommended to perform a substrate titration to determine the optimal concentration for your experimental conditions.

-

Enzyme Working Solution: Dilute the enzyme stock solution in Assay Buffer to a 2X final concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Procedure:

-

Add 50 µL of the 2X enzyme working solution to the wells of a 96-well black microplate.

-

Include appropriate controls:

-

No-Enzyme Control: 50 µL of Assay Buffer without the enzyme.

-

Inhibitor Control (optional): 50 µL of the enzyme working solution pre-incubated with a known inhibitor of the target enzyme.

-

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding 50 µL of the 2X substrate working solution to all wells, bringing the total volume to 100 µL.

-

Immediately place the plate in the fluorescence microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

The data should be collected in kinetic mode.

-

Data Analysis

-

Generate a Standard Curve: Prepare a serial dilution of the AMC standard stock solution in Assay Buffer. Measure the fluorescence of each concentration to generate a standard curve of fluorescence units versus AMC concentration (in moles).

-

Calculate Reaction Velocity: Determine the initial reaction velocity (V0) from the linear portion of the kinetic curve (fluorescence versus time). The slope of this linear region represents the rate of fluorescence increase per unit of time (RFU/min).

-

Convert to Molar Concentration: Use the standard curve to convert the V0 from RFU/min to moles of AMC released per minute.

-

Calculate Specific Activity: The specific activity of the enzyme can be calculated using the following formula:

-

Specific Activity (mol/min/mg) = (Rate of AMC production (mol/min)) / (Amount of enzyme in the reaction (mg))

-

-

Determine Kinetic Parameters (Km and Vmax): To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), perform the assay with varying concentrations of the this compound substrate. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Signaling Pathways and Biological Context

The collagenase-like peptidases that cleave this compound are implicated in a variety of critical signaling pathways that regulate cellular processes and contribute to disease pathogenesis.

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases that degrade various components of the extracellular matrix (ECM). Their activity is tightly regulated at the levels of transcription, activation of pro-enzymes, and inhibition by endogenous tissue inhibitors of metalloproteinases (TIMPs). MMPs are involved in numerous signaling pathways, including:

-

TGF-β Signaling: MMPs can cleave latent TGF-β complexes, releasing the active form of this cytokine, which in turn regulates cell proliferation, differentiation, and ECM synthesis.

-

Growth Factor Signaling: MMPs can process and release growth factors such as Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) from the ECM, thereby modulating angiogenesis and cell growth.

-

Integrin Signaling: The degradation of ECM components by MMPs can alter the engagement of integrins, cell surface receptors that mediate cell-matrix interactions, thereby influencing cell migration, survival, and proliferation.

Fibroblast Activation Protein (FAP)

FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase (collagenase) activity. It is highly expressed on cancer-associated fibroblasts (CAFs) and in tissues undergoing remodeling. FAP is involved in several signaling pathways that promote tumor progression:

-

PI3K/AKT Pathway: FAP expression has been shown to activate the PI3K/AKT signaling cascade, which is a central regulator of cell growth, proliferation, and survival.

-

RAS/ERK Pathway: FAP can also influence the RAS/ERK (MAPK) pathway, another critical signaling route that controls cell proliferation, differentiation, and migration.

-

TGF-β Signaling: Similar to MMPs, FAP can modulate the tumor microenvironment through its influence on TGF-β signaling, contributing to fibrosis and immunosuppression.

Prolyl Endopeptidase (PREP)

PREP, also known as prolyl oligopeptidase (POP), is a cytosolic serine protease that cleaves small peptides on the C-terminal side of proline residues. While its role in extracellular matrix degradation is less direct than MMPs and FAP, it is involved in the processing of bioactive peptides and has been implicated in neurological disorders and inflammation. The signaling pathways involving PREP are complex and are an active area of research.

Conclusion

The fluorogenic substrate this compound is a valuable tool for the investigation of collagenase-like peptidase activity. Its use in a continuous, fluorescence-based assay allows for sensitive and real-time kinetic analysis of enzymes such as MMPs, FAP, and PREP. Understanding the activity of these enzymes and their roles in various signaling pathways is crucial for the development of novel therapeutic strategies for a range of diseases, including cancer, fibrosis, and inflammatory disorders. This technical guide provides a foundational framework for researchers to design and execute robust experiments using this important research tool.

References

An In-depth Technical Guide to Understanding AMC Release from Fluorogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of 7-amino-4-methylcoumarin (AMC) in fluorogenic enzyme assays. It is designed to equip researchers with the necessary knowledge to design, execute, and interpret experiments involving AMC-releasing substrates, which are pivotal in studying enzymatic activity, particularly in the context of drug discovery and cellular signaling.

Core Principles of AMC-Based Fluorogenic Assays

Fluorogenic assays utilizing AMC are a cornerstone of enzyme kinetics, offering a sensitive and continuous method for measuring enzymatic activity. The fundamental principle lies in the enzymatic cleavage of a substrate that has been chemically linked to AMC.

Initially, the substrate-AMC conjugate is non-fluorescent or weakly fluorescent. Upon enzymatic action, the bond between the substrate and AMC is hydrolyzed, releasing the free AMC molecule. This liberated AMC is highly fluorescent, with an excitation maximum around 340-360 nm and an emission maximum in the blue region of the spectrum, typically between 440-460 nm.[1][2][3][4] The increase in fluorescence intensity over time is directly proportional to the rate of the enzymatic reaction.[5]

This method is widely employed for a variety of proteases, including caspases, which are key mediators of apoptosis.[6][7] For instance, the substrate Ac-DEVD-AMC is specifically designed to be cleaved by caspase-3 and caspase-7.[8]

Quantitative Data Presentation

The following tables summarize key quantitative parameters relevant to AMC-based assays.

Table 1: Spectroscopic Properties of AMC and Common Fluorogenic Substrates

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (ε) |

| Free AMC | ~341-360[1][3] | ~440-460[1][3] | ~0.5 | ~18,000 M⁻¹cm⁻¹ |

| Ac-DEVD-AMC (uncleaved) | ~330[7] | ~390[7] | Low | Not applicable |

| Suc-LLVY-AMC (uncleaved) | Not specified | Not specified | Low | Not applicable |

Table 2: Kinetic Parameters of Various Proteases with AMC-Based Substrates

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Caspase-3 | Ac-DEVD-AMC | 10 | Not specified | Not specified | [5] |

| HDAC8 | Boc-Lys(TFA)-AMC | 8.9 ± 1.6 (low salt) | 0.034 ± 0.002 (low salt) | 3,820 | [9] |

| HDAC8 | Boc-Lys(TFA)-AMC | 31 (high salt) | 0.18 (high salt) | 5,806 | [9] |

| Puromycin-sensitive aminopeptidase | Various aminoacyl-AMC | Varies | Varies | Varies | [10] |

| Thermitase, Subtilisin BPN', Proteinase K | Various peptide-AMC | Varies | Varies | Varies | [11] |

Experimental Protocols

This section provides detailed methodologies for performing AMC-release assays.

Preparation of an AMC Standard Curve

To quantify the amount of AMC released in an enzymatic reaction, it is essential to first generate a standard curve. This curve correlates fluorescence intensity (in Relative Fluorescence Units, RFU) with known concentrations of free AMC.

Materials:

-

7-amino-4-methylcoumarin (AMC) powder

-

DMSO

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, with 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT)[3]

-

Black, clear-bottom 96-well microplate[12]

Procedure:

-

Prepare a stock solution of AMC: Dissolve AMC powder in DMSO to a concentration of 10 mM.[3]

-

Prepare a working solution: Dilute the 10 mM AMC stock solution in Assay Buffer to a working concentration of 10 µM.[3]

-

Create serial dilutions: Perform serial dilutions of the 10 µM AMC working solution in Assay Buffer to obtain a range of concentrations (e.g., 0, 100 nM, 200 nM, 500 nM, 1 µM, 2 µM, 5 µM).[3]

-

Plate the standards: Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of the 96-well plate. Include a blank well containing only Assay Buffer.

-

Measure fluorescence: Read the fluorescence intensity on a microplate reader using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[3]

-

Plot the data: Subtract the fluorescence of the blank from all measurements. Plot the corrected RFU values against the corresponding AMC concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to convert RFU from the enzyme assay into moles of AMC.[13]

Caspase-3 Activity Assay using Ac-DEVD-AMC

This protocol describes a typical assay for measuring the activity of caspase-3 in a cell lysate.

Materials:

-

Cell lysate containing activated caspase-3

-

Ac-DEVD-AMC fluorogenic substrate (10 mM stock in DMSO)[3]

-

Assay Buffer (20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[5]

-

Black, clear-bottom 96-well microplate[12]

-

Microplate reader

Procedure:

-

Prepare the reaction mixture: For each reaction, prepare a master mix containing Assay Buffer and the Ac-DEVD-AMC substrate. The final substrate concentration should be at or above the K_m (typically 10-50 µM).[14]

-

Initiate the reaction: Add the cell lysate to the wells of the microplate. The amount of lysate will depend on the expected enzyme concentration (e.g., 10-50 µg of total protein).[14] Add the reaction mixture to each well to start the reaction.

-

Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).[14]

-

Measure fluorescence: Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for a period of 30-60 minutes, using an excitation wavelength of ~380 nm and an emission wavelength of 430-460 nm.[5][6] This can be done in kinetic mode.

-

Data Analysis:

-

For each time point, subtract the background fluorescence (a control reaction with no enzyme or with an inhibited enzyme).

-

Convert the RFU values to the concentration of AMC released using the standard curve.

-

Plot the concentration of AMC released versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

-

Enzyme activity can be expressed as the rate of AMC release per unit of time per amount of protein (e.g., pmol AMC/min/µg protein).

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the caspase activation pathways, which are frequently studied using AMC-based substrates.

Experimental Workflow

The following diagram outlines the general workflow for an AMC-based enzyme assay.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for AMC-Based Assays

| Issue | Possible Cause(s) | Recommended Solution(s) | Reference(s) |

| High Background Fluorescence | Autofluorescence from sample components (e.g., cell media, test compounds). | Use phenol red-free media. Test for compound fluorescence independently. Use black microplates. | [15][16] |

| Contaminated reagents. | Use fresh, high-purity reagents. | [15] | |

| Incorrect filter settings on the plate reader. | Verify excitation and emission wavelengths are appropriate for AMC. | [15] | |

| Low or No Signal | Inactive enzyme. | Ensure proper storage and handling of the enzyme. Use fresh enzyme preparations. | [15] |

| Incorrect assay buffer pH or composition. | Optimize buffer conditions for the specific enzyme. | [15] | |

| Substrate degradation. | Store substrate protected from light and at the recommended temperature. | ||

| Insufficient incubation time. | Increase incubation time, especially for enzymes with low activity. | [17] | |

| High Well-to-Well Variability | Pipetting errors. | Use calibrated pipettes. Prepare a master mix to add to all wells. | [15] |

| Incomplete mixing of reagents. | Gently mix the plate after adding reagents. | [17] | |

| Temperature gradients across the plate. | Ensure the plate is uniformly heated during incubation. | ||

| Air bubbles in wells. | Be careful during pipetting to avoid introducing bubbles. | [18] | |

| Non-linear Reaction Progress Curves | Substrate depletion. | Use a lower enzyme concentration or a higher initial substrate concentration. | |

| Product inhibition. | Analyze only the initial, linear phase of the reaction. | ||

| Enzyme instability. | Check the stability of the enzyme under assay conditions. | ||

| Inner filter effect at high substrate/product concentrations. | Dilute samples if necessary. Apply correction factors if the absorbance of the solution is high. |

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases -BMB Reports | Korea Science [koreascience.kr]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. biotium.com [biotium.com]

- 8. SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric - 1 kit [eurogentec.com]

- 9. explorationpub.com [explorationpub.com]

- 10. benchchem.com [benchchem.com]

- 11. Enzyme-substrate interactions in the hydrolysis of peptide substrates by thermitase, subtilisin BPN', and proteinase K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. docs.abcam.com [docs.abcam.com]

- 16. tecan.com [tecan.com]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

A Technical Guide to Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP) Enzyme Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP), two serine proteases with significant implications in various physiological and pathological processes. It details methodologies for their enzyme activity assays, presents key quantitative data for substrates and inhibitors, and illustrates their associated signaling pathways.

Introduction to FAP and PREP

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in healthy adult tissues but is significantly upregulated in sites of tissue remodeling, such as in tumors, fibrotic tissues, and wounds.[1] FAP possesses both dipeptidyl peptidase and endopeptidase/gelatinase activity, primarily cleaving peptides after a proline residue.[2] Its role in cancer progression, through extracellular matrix degradation and modulation of the tumor microenvironment, has made it a prominent target for cancer diagnostics and therapeutics.

Prolyl Endopeptidase (PREP) , also known as prolyl oligopeptidase (POP), is a cytosolic serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[3] PREP is implicated in the metabolism of neuropeptides and peptide hormones, and its dysregulation has been associated with neurological disorders, although its precise physiological roles are still under investigation.[3][4]

Quantitative Data: Substrates and Inhibitors

The following tables summarize key kinetic parameters for common substrates and inhibitors of FAP and PREP, providing a comparative reference for experimental design.

Table 1: Kinetic Parameters of FAP Substrates

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |

| Ala-Pro-AFC | 100 | 2.0 | 1.0 x 10⁴ | [2] |

| DRGETGP | 21 | - | - | [2] |

Table 2: Inhibition Constants of FAP Inhibitors

| Inhibitor | IC_50_ (nM) | K_i_ (nM) | Source |

| Linagliptin | 490 ± 80 | 340 | [5] |

| Anagliptin | 72,700 | - | [5] |

| ARI-3099 (N-(pyridine-4-carbonyl)-d-Ala-boroPro) | 36 | 9.0 ± 0.9 | [6] |

| FTF-Fluorescein | 0.157 | - | |

| FTF-BODIPY-FL | 2.62 | - | |

| FTF-BODIPY-TMR | 7.84 | - | |

| FTF-Rhodamine6G | 7.60 | - | |

| FTF-TAMRA | 1.07 | - | |

| FTF-AF647 | 1.04 | - |

Table 3: Kinetic Parameters of PREP Substrates

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |

| Z-Gly-Pro-AMC | - | - | - | [7][8][9] |

Table 4: Inhibition Constants of PREP Inhibitors

| Inhibitor | IC_50_ (nM) | K_i_ (nM) | Source |

| ARI-3531 (N-(pyridine-3-carbonyl)-Val-boroPro) | 1.3 ± 0.2 | 0.73 ± 0.15 | [6] |

Experimental Protocols

This section provides detailed methodologies for performing fluorogenic enzyme activity assays for FAP and PREP.

General Experimental Workflow for Fluorogenic Enzyme Activity Assays

The following diagram illustrates a generalized workflow for a fluorogenic enzyme activity assay, applicable to both FAP and PREP.

Caption: General workflow for a fluorogenic enzyme activity assay.

Detailed Protocol for FAP Activity Assay using a Fluorogenic Substrate

This protocol is adapted from commercially available kits and literature.[10]

Materials:

-

FAP Assay Buffer: 100 mM Tris-HCl, pH 8.0, 300 mM NaF, 1 mM EDTA, 50 mM salicylic acid.

-

Recombinant Human FAP Enzyme: Store at -80°C.

-

Fluorogenic FAP Substrate: Ala-Pro-7-amido-4-trifluoromethylcoumarin (Ala-Pro-AFC) or Z-Gly-Pro-AMC. Prepare a stock solution in DMSO.

-

Test Inhibitors: Dissolved in DMSO.

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare the FAP Assay Buffer.

-

Dilute the FAP enzyme to the desired concentration (e.g., 25 ng/µl) in FAP Assay Buffer. Keep on ice.

-

Dilute the fluorogenic substrate to the desired final concentration in FAP Assay Buffer.

-

Prepare serial dilutions of the test inhibitor in FAP Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.

-

-

Assay Protocol:

-

To a 96-well black microplate, add the following to each well:

-

Blank: Assay Buffer.

-

Positive Control (No Inhibitor): FAP enzyme and vehicle (e.g., DMSO).

-

Test Wells: FAP enzyme and test inhibitor at various concentrations.

-

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the diluted fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically at an excitation wavelength of 380-400 nm and an emission wavelength of 460-510 nm for 30-60 minutes at 37°C.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.

-

For inhibitor studies, plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

For substrate kinetics, vary the substrate concentration and plot the initial velocity versus substrate concentration to determine K_m_ and V_max_ using Michaelis-Menten kinetics.

-

Detailed Protocol for PREP Activity Assay using a Fluorogenic Substrate

This protocol is based on established methods for measuring PREP activity.[7][8][9]

Materials:

-

PREP Assay Buffer: 100 mM potassium phosphate, pH 7.7, 1 mM EDTA.

-

Recombinant Human PREP Enzyme: Store at -80°C.

-

Fluorogenic PREP Substrate: Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC). Prepare a stock solution in DMSO or methanol.

-

Test Inhibitors: Dissolved in DMSO.

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare the PREP Assay Buffer.

-

Dilute the PREP enzyme to the desired concentration in PREP Assay Buffer. Keep on ice.

-

Dilute the Z-Gly-Pro-AMC substrate to the desired final concentration (e.g., 266 µM) in pre-heated PREP Assay Buffer.[7][8][9]

-

Prepare serial dilutions of the test inhibitor in PREP Assay Buffer. Ensure the final DMSO concentration is consistent across all wells.

-

-

Assay Protocol:

-

To a 96-well black microplate, add the following to each well:

-

Blank: Assay Buffer.

-

Positive Control (No Inhibitor): PREP enzyme and vehicle (e.g., DMSO).

-

Test Wells: PREP enzyme and test inhibitor at various concentrations.

-

-

Initiate the reaction by adding the pre-heated, diluted Z-Gly-Pro-AMC substrate to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically at an excitation wavelength of 380 nm and an emission wavelength of 465 nm for 30 minutes at 37°C.[7][8][9]

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.

-

Determine inhibitor IC₅₀ values and substrate kinetic parameters as described for the FAP assay.

-

Signaling Pathways

FAP and PREP are involved in distinct signaling cascades that influence cellular behavior.

FAP Signaling Pathways

FAP is known to influence several key signaling pathways that promote tumor growth, invasion, and immunosuppression.

Caption: FAP-mediated activation of key oncogenic signaling pathways.

PREP Signaling and Interactions

PREP's role in signaling is less defined than FAP's, but it is known to interact with proteins involved in neurodegenerative diseases and may influence metabolic pathways.

Caption: PREP's roles in neuropeptide metabolism and protein interactions.

References

- 1. Identification of Novel Natural Substrates of Fibroblast Activation Protein-alpha by Differential Degradomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prolyl Endopeptidase Gene Disruption Improves Gut Dysbiosis and Non-alcoholic Fatty Liver Disease in Mice Induced by a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. bpsbioscience.com [bpsbioscience.com]

The Role of Suc-GPLGP-AMC in the Characterization of Matrix Metalloproteinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Succinyl-Glycyl-Prolyl-Leucyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (Suc-GPLGP-AMC), and its critical role in the study of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial in both physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. Understanding their enzymatic activity is paramount for developing therapeutic inhibitors. This compound serves as a valuable tool for the sensitive and continuous assay of MMP activity. This document details the substrate's mechanism of action, provides a comprehensive experimental protocol for its use, and summarizes available data on its interaction with specific MMPs. Furthermore, it visualizes key experimental workflows and conceptual relationships to aid in the practical application of this substrate in research and drug discovery.

Introduction to this compound and Matrix Metalloproteinases

Matrix metalloproteinases (MMPs) are a family of over 20 secreted and membrane-bound endopeptidases that play a pivotal role in the degradation of extracellular matrix (ECM) components.[1] Their substrates include collagens, gelatins, fibronectin, and laminin. The dysregulation of MMP activity is implicated in a wide range of diseases, including arthritis, cardiovascular diseases, and cancer. Consequently, the accurate measurement of MMP activity is essential for both basic research and the development of targeted therapies.

This compound is a fluorogenic peptide substrate designed to mimic a cleavage site within collagen, a natural substrate for several MMPs, particularly the collagenases (MMP-1, MMP-8, MMP-13) and gelatinases (MMP-2, MMP-9). The peptide sequence, Gly-Pro-Leu-Gly-Pro, is recognized and cleaved by these enzymes. The peptide is conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC), which is quenched by the succinyl group at the N-terminus.

Mechanism of Action

The utility of this compound as a substrate for MMP activity assays lies in its fluorogenic properties, which are based on the principle of fluorescence resonance energy transfer (FRET). In the intact substrate, the succinyl group at the N-terminus effectively quenches the fluorescence of the C-terminal AMC group. Upon enzymatic cleavage of the peptide bond between the leucine and glycine residues by an active MMP, the succinyl-containing fragment is separated from the AMC-containing fragment. This separation relieves the quenching effect, resulting in a significant increase in fluorescence intensity that can be monitored in real-time. The rate of this fluorescence increase is directly proportional to the enzymatic activity of the MMP.

Quantitative Data

While this compound is widely cited as a substrate for collagenase-like peptidases, specific kinetic parameters for its hydrolysis by individual MMPs are not extensively documented in publicly available literature. The table below is intended to be populated as more specific data from research articles becomes available. Researchers are encouraged to determine these parameters empirically for their specific experimental conditions.

| Matrix Metalloproteinase (MMP) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| MMP-1 (Interstitial Collagenase) | ND | ND | ND | |

| MMP-2 (Gelatinase A) | ND | ND | ND | |

| MMP-8 (Neutrophil Collagenase) | ND | ND | ND | |

| MMP-9 (Gelatinase B) | ND | ND | ND | |

| MMP-13 (Collagenase 3) | ND | ND | ND | |

| ND: Not Determined from available search results. |

Experimental Protocols

The following section provides a detailed methodology for a standard MMP activity assay using this compound. This protocol can be adapted for various applications, including enzyme kinetics, inhibitor screening, and the analysis of biological samples.

Materials and Reagents

-

This compound Substrate: Lyophilized powder, to be dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, 0.01% Brij-35, pH 7.5.

-

Recombinant active MMPs: (e.g., MMP-1, MMP-2, MMP-8, MMP-9, MMP-13).

-

MMP Inhibitor (optional, for control): e.g., EDTA, GM6001.

-

96-well black microplates: For fluorescence measurements.

-

Fluorescence microplate reader: Capable of excitation at ~380 nm and emission at ~460 nm.

Experimental Workflow

Detailed Assay Procedure

-

Preparation of Reagents:

-

Prepare the Assay Buffer and store it at 4°C.

-

Dissolve the lyophilized this compound in DMSO to make a 10 mM stock solution. Store protected from light at -20°C.

-

Reconstitute the recombinant MMPs according to the manufacturer's instructions and prepare working dilutions in Assay Buffer immediately before use.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer to a final volume of 100 µL.

-

The desired concentration of the active MMP enzyme.

-

For inhibitor studies, add the inhibitor at various concentrations. For control wells, add the vehicle used to dissolve the inhibitor.

-

-

Include appropriate controls:

-

Substrate blank: Assay Buffer and substrate, without enzyme.

-

Enzyme control: Assay Buffer and enzyme, without substrate.

-

Positive control (optional): A known MMP activator.

-

Inhibitor control: Assay Buffer, enzyme, and a known MMP inhibitor.

-

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at 37°C for 15 minutes.

-

To initiate the enzymatic reaction, add the this compound substrate to each well to a final concentration typically in the range of 10-100 µM.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the substrate blank wells) from all readings.

-

Plot the fluorescence intensity versus time for each reaction.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

For kinetic studies, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

-

Application in Studying MMP-Related Signaling Pathways

While this compound is primarily a tool for measuring enzymatic activity in vitro, the data generated can be used to infer the activity of MMP-dependent signaling pathways in biological samples. For instance, the activity of MMPs in cell culture supernatants or tissue homogenates can be measured to assess the effects of various stimuli (e.g., growth factors, cytokines) on MMP activation. An increase in MMP activity, as measured by the hydrolysis of this compound, can indicate the activation of upstream signaling cascades that regulate MMP expression and activation.

Conclusion

This compound is a valuable and versatile fluorogenic substrate for the continuous and sensitive measurement of collagenase-like peptidase activity, including several key matrix metalloproteinases. Its application in well-defined experimental protocols allows for the robust characterization of enzyme kinetics, the screening of potential inhibitors, and the indirect assessment of MMP-related signaling pathways. While specific kinetic data for its interaction with a broad range of individual MMPs requires further investigation, the principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this tool in their studies of MMP function and regulation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Detection of Prolyl Endopeptidase Activity using Suc-GPLGP-AMC

This guide provides a comprehensive overview of the use of the fluorogenic substrate Succinyl-Glycyl-Prolyl-Leucyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (this compound) for the sensitive detection of prolyl endopeptidase (PREP) activity. Prolyl endopeptidase (EC 3.4.21.26), also known as prolyl oligopeptidase (POP), is a serine protease that plays a significant role in the maturation and degradation of various peptide hormones and neuropeptides by cleaving peptide bonds at the C-terminal side of proline residues.[1] Its involvement in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, has made it a key target for therapeutic intervention.[2][3]

Principle of the Assay

The detection of PREP activity using this compound is based on a fluorometric assay. The substrate, this compound, is a non-fluorescent peptide sequence that is specifically recognized and cleaved by PREP. The enzymatic cleavage occurs after the final proline residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The increase in fluorescence intensity is directly proportional to the PREP enzymatic activity and can be monitored over time using a fluorometer.

Figure 1: Enzymatic cleavage of this compound by PREP.

Experimental Protocols

This section details the methodology for measuring PREP activity using this compound. The following protocol is a composite based on established methods for similar fluorogenic PREP substrates.

2.1. Materials and Reagents

-

Enzyme Source: Purified prolyl endopeptidase or biological samples (e.g., cell lysates, tissue homogenates, plasma).

-

Substrate: Suc-Gly-Pro-Leu-Gly-Pro-AMC (MW: 696.75 g/mol ).[4]

-

Assay Buffer: 20 mM Tris/HCl, pH 8.0, containing 0.1 M NaCl and 1 mM EDTA.[5]

-

Inhibitors (optional): Specific PREP inhibitors for control experiments.

-

Instrumentation: Microplate fluorometer capable of excitation at ~360 nm and emission detection at ~460 nm.[5]

-

Microplates: 96-well black, flat-bottom microplates suitable for fluorescence measurements.

2.2. Reagent Preparation

-

Assay Buffer: Prepare a solution of 20 mM Tris/HCl, 0.1 M NaCl, and 1 mM EDTA. Adjust the pH to 8.0 and store at 4°C.

-

Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.

-

Enzyme Solution: Dilute the purified PREP or biological sample in the assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Inhibitor Solutions (if applicable): Prepare stock solutions of inhibitors in a suitable solvent (e.g., DMSO).

2.3. Assay Procedure

The following workflow outlines the steps for a standard PREP activity assay.

Figure 2: General workflow for a prolyl endopeptidase activity assay.

-

Plate Setup: Add 80 µL of assay buffer to each well of a 96-well plate.

-

Enzyme Addition: Add 10 µL of the diluted enzyme solution or biological sample to each well. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the temperature to equilibrate.

-

Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the this compound substrate solution to each well. A final substrate concentration of 20 µM is a common starting point.[5]

-

Fluorescence Measurement: Immediately place the plate in the fluorometer, pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[5]

2.4. Data Analysis

The rate of the enzymatic reaction is determined by calculating the initial velocity (V₀) from the linear portion of the fluorescence versus time plot. A standard curve using free AMC can be used to convert the relative fluorescence units (RFU) per minute to the concentration of product formed per minute.

Quantitative Data

While extensive kinetic data specifically for this compound is not widely published, data from assays using structurally similar substrates can provide valuable insights for experimental design.

3.1. Kinetic Parameters

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are crucial for characterizing enzyme-substrate interactions. For the related substrate Z-Gly-Pro-AMC, a Km value of 20 µM has been reported for prolyl oligopeptidase.[6] It is important to note that Suc-Gly-Pro-AMC has been observed to exhibit substrate inhibition kinetics with porcine brain homogenates at concentrations ranging from 10-1000 µM.[1] Researchers should empirically determine the optimal substrate concentration for their specific experimental conditions.

3.2. Inhibitor Potency (IC50/Ki)

The potency of PREP inhibitors is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The tables below summarize inhibition data for various compounds, determined using the fluorogenic substrate Z-Gly-Pro-AMC. These values can serve as a reference for designing inhibitor screening assays.

Table 1: Inhibition of Prolyl Oligopeptidase by Various Compounds [6]

| Compound Functional Group (R) | Ki (nM) |

| H | 11.8 ± 1.5 |

| CHO | 0.14 ± 0.02 |

| CN | 0.22 ± 0.01 |

| COCH₂OH | 0.079 ± 0.010 |

Assays were conducted with Z-Gly-Pro-AMC as the substrate.

Table 2: IC50 Values of BoroPro-based Inhibitors against FAP and PREP [7]

| Compound | IC50 (nM) for FAP | IC50 (nM) for PREP |

| Gly-boroPro | 2.7 ± 0.3 | 2400 ± 100 |

| Ac-Gly-boroPro | 0.59 ± 0.03 | 0.70 ± 0.05 |

| Boc-Gly-boroPro | 0.90 ± 0.07 | 0.90 ± 0.06 |

Assays were conducted using Z-Gly-Pro-AMC for PREP activity.

Prolyl Endopeptidase in Signaling Pathways

PREP is implicated in several signaling pathways, particularly in the context of neurodegenerative diseases. Its ability to modulate protein-protein interactions and influence protein aggregation highlights its significance beyond simple peptide degradation.

4.1. PREP and α-Synuclein Aggregation

In synucleinopathies like Parkinson's disease, the aggregation of α-synuclein is a pathological hallmark. PREP has been shown to directly interact with α-synuclein, enhancing its dimerization and accelerating the formation of aggregates.[8] PREP inhibitors can disrupt this interaction, suggesting a therapeutic avenue.[8]

Figure 3: PREP's role in accelerating α-synuclein aggregation.

4.2. PREP in Alzheimer's Disease Pathogenesis

In Alzheimer's disease (AD), the dysregulation of proteins like amyloid-beta (Aβ) and Tau is central to pathology. Prolyl endopeptidase-like protein (PREPL), which is structurally related to PREP, has been identified as a key regulator of protein trafficking.[9] Downregulation of PREPL is associated with increased Aβ secretion and Tau phosphorylation.[9] Given the structural and functional similarities, PREP may have a comparable role, and its increased activity in the hippocampus of aging brains and certain AD models suggests its involvement in cognitive decline.[2]

Figure 4: Potential role of PREP/PREPL in Alzheimer's Disease.

Conclusion

The fluorogenic substrate this compound provides a sensitive and specific tool for the continuous measurement of prolyl endopeptidase activity. This technical guide outlines the fundamental principles and a detailed protocol for its use in various research and drug discovery applications. The ability to accurately quantify PREP activity is essential for understanding its physiological roles and for the development of novel therapeutics targeting PREP in neurodegenerative and other diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Brain prolyl endopeptidase expression in aging, APP transgenic mice and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiomics Analyses Identify Proline Endopeptidase–Like Protein As a Key Regulator of Protein Trafficking, a Pathway Underlying Alzheimer’s Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Measuring Fibroblast Activation Protein (FAP) Activity Using Suc-GPLGP-AMC

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and collagenase activity.[1][2] It is minimally expressed in healthy adult tissues but is significantly upregulated in the stroma of epithelial cancers, in fibrotic tissues, and at sites of wound healing.[3][4][5] This restricted expression pattern makes FAP an attractive therapeutic target and biomarker for various pathologies. The fluorogenic substrate Succinyl-Glycyl-Prolyl-Leucyl-Glycyl-Prolyl-7-Amino-4-methylcoumarin (Suc-GPLGP-AMC) is a specific and sensitive tool for quantifying FAP's enzymatic activity. Cleavage of this substrate by FAP releases the fluorescent AMC group, allowing for a direct measurement of FAP activity.

Principle of the Assay:

The assay is based on the enzymatic cleavage of the fluorogenic substrate this compound by FAP. FAP recognizes and cleaves the peptide sequence, liberating the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule. The rate of AMC release is directly proportional to the FAP activity in the sample. The fluorescence of the liberated AMC can be measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 380 nm and 460 nm, respectively.

I. Quantitative Data Summary

The following tables summarize key quantitative parameters for the FAP activity assay using this compound.

Table 1: Reagent and Sample Concentrations

| Component | Stock Concentration | Working Concentration | Notes |

| This compound Substrate | 5 mM in DMSO | 500 µM | Prepare fresh dilutions in assay buffer.[6] |

| AMC Standard | 5 mM in DMSO | 0 - 600 pmol | Used to generate a standard curve for fluorescence quantification.[6] |

| Recombinant Human FAP | Varies (e.g., R&D Systems) | 15 pg (limit of detection) | Used as a positive control and for standard curve generation.[6] |

| Plasma/Serum Sample | Undiluted | 1 µL | Optimal volume may vary between species and individuals; optimization is recommended.[6] |

| Tissue Lysate | Varies (quantified by BCA assay) | 100 µg total protein | For human and baboon tissues. For mouse tissues, 10 µL of lysate can be used.[6] |

Table 2: Assay Conditions and Parameters

| Parameter | Value | Notes |

| Assay Buffer | Phosphate Buffered Saline (PBS) | Other buffers like Tris-HCl can also be used.[7] |

| Final Assay Volume | 100 µL | In a 96-well plate format. |

| Incubation Temperature | 37°C | |

| Incubation Time | 15 - 90 minutes | Kinetic reads are recommended to ensure measurements are within the linear range.[8] |

| Excitation Wavelength | 380 nm | |

| Emission Wavelength | 460 nm |

II. Experimental Protocols

A. Reagent Preparation

-

Assay Buffer (PBS, pH 7.4): Prepare a standard solution of Phosphate Buffered Saline.

-

This compound Substrate (500 µM):

-

Thaw the 5 mM stock solution of this compound in DMSO.

-

Dilute the stock solution in Assay Buffer to a final working concentration of 500 µM. For example, add 10 µL of 5 mM stock to 90 µL of Assay Buffer. Prepare this solution fresh before each experiment.

-

-

AMC Standard Curve (0 - 600 pmol):

-

Thaw the 5 mM stock solution of AMC in DMSO.

-

Prepare a 20 µM working solution by diluting the stock in Assay Buffer.

-

In a 96-well plate, perform serial dilutions of the 20 µM working solution to create a standard curve ranging from 0 to 600 pmol per well.[6]

-

-

Sample Preparation:

-

Plasma/Serum: Use samples directly or dilute as necessary. An optimal volume of 1 µL has been reported for human, mouse, and baboon plasma.[6]

-

Tissue Lysates: Homogenize tissues in an appropriate lysis buffer. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration using a BCA assay.[6]

-

B. FAP Activity Assay Protocol

-

Prepare the 96-well plate:

-

Prepare the AMC Standard Curve: In separate wells, prepare the serial dilutions of the AMC standard as described above.

-

Initiate the reaction: Add 30 µL of the 500 µM this compound substrate solution to each well (except for the AMC standard curve wells) to bring the final volume to 100 µL.[6]

-

Incubate and measure fluorescence:

C. Data Analysis

-

Blank Correction: Subtract the fluorescence values of the negative control (assay buffer + substrate) from all sample readings.

-

Generate AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against the corresponding amount (in pmol). Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Calculate FAP Activity:

-

Determine the rate of AMC production (fluorescence units per minute) for each sample from the linear portion of the kinetic read.

-

Use the slope of the AMC standard curve to convert the rate of fluorescence increase into the rate of AMC released (pmol/min).

-

Normalize the activity to the volume of the sample (e.g., pmol/min/mL for plasma) or the amount of protein (e.g., pmol/min/mg for tissue lysates).[6]

-

III. Visualizations

FAP Signaling Pathways

FAP is implicated in several signaling pathways that promote tumor growth, invasion, and metastasis. These include the PI3K/AKT and Sonic Hedgehog (SHH) pathways.[1][4] FAP can also influence the tumor microenvironment by modulating the activity of cytokines like TGF-β.[9]

Caption: FAP-mediated signaling pathways in cancer.

Experimental Workflow

The following diagram outlines the key steps in the FAP activity assay.

Caption: Workflow for FAP activity measurement.

Logical Relationship: Principle of Detection

This diagram illustrates the enzymatic reaction that forms the basis of the assay.

Caption: Principle of fluorogenic FAP activity assay.

References

- 1. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]

- 4. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. amsbio.com [amsbio.com]

- 6. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. bpsbioscience.com [bpsbioscience.com]

Standard Buffer Composition for Suc-GPLGP-AMC Based Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic substrate N-Succinyl-Glycyl-Prolyl-Leucyl-Glycyl-Prolyl-7-Amino-4-methylcoumarin (Suc-GPLGP-AMC) is a valuable tool for the kinetic analysis of enzymes with collagenase-like or prolyl endopeptidase activity. Cleavage of the peptide backbone between the C-terminal proline and the AMC moiety by these enzymes results in the release of free AMC, which produces a measurable fluorescent signal. This document provides detailed application notes and standardized protocols for the use of this compound in enzymatic assays, with a primary focus on prolyl endopeptidase (PREP), a serine protease implicated in various physiological and pathological processes.

Enzyme and Substrate Overview

This compound serves as a substrate for a class of enzymes that recognize and cleave specific peptide sequences. The primary enzymes of interest for this substrate are:

-

Prolyl Endopeptidase (PREP) (EC 3.4.21.26): A serine protease that cleaves peptide bonds on the C-terminal side of proline residues. PREP is involved in the maturation and degradation of peptide hormones and neuropeptides.[1][2] Altered PREP activity has been linked to various neurological and psychiatric disorders.[2]

-

Collagenase-like Peptidases: This broader category includes enzymes that can degrade collagen or synthetic peptides mimicking collagen structure. Bacterial collagenases, for instance, are known virulence factors that break down host connective tissue.[3]

Due to the more defined and consistent buffer conditions reported for prolyl endopeptidase assays in the literature, the following protocols are optimized for PREP activity measurement.

Standard Buffer Composition

The selection of an appropriate assay buffer is critical for optimal enzyme activity and reproducible results. Based on a review of established methodologies, several buffer systems are suitable for PREP assays using this compound. The following tables summarize the recommended components and their working concentrations.

Table 1: Recommended Buffer Systems for Prolyl Endopeptidase (PREP) Assays

| Buffer System | Concentration Range | pH Range | Notes |

| Potassium Phosphate | 50 - 100 mM | 7.0 - 7.5 | A commonly used buffer providing good buffering capacity.[1] |

| Tris-HCl | 20 - 100 mM | 7.5 - 8.0 | Another widely used buffer, often in conjunction with NaCl.[2] |

| HEPES | 20 - 100 mM | 7.0 - 7.5 | A zwitterionic buffer often preferred for its stability. |

| Sodium Acetate | 25 - 50 mM | 5.5 - 6.0 | Suitable for enzymes with optimal activity at a lower pH.[4] |

Table 2: Common Buffer Additives

| Additive | Working Concentration | Purpose |

| Sodium Chloride (NaCl) | 50 - 150 mM | To maintain ionic strength.[2] |

| EDTA | 1 - 10 mM | To chelate divalent metal ions that may inhibit PREP or activate interfering metalloproteases.[1] |

| Dithiothreitol (DTT) | 1 - 2 mM | A reducing agent to maintain a reducing environment, which can be beneficial for enzyme stability. |

Signaling Pathway: Prolyl Endopeptidase in Inflammation

Prolyl endopeptidase plays a role in inflammatory processes through the degradation of extracellular matrix (ECM) components and the generation of bioactive peptides. One such pathway involves the breakdown of collagen, leading to the formation of the tripeptide Proline-Glycine-Proline (PGP), a potent neutrophil chemoattractant.

Experimental Protocols

The following protocols provide a starting point for measuring PREP activity using this compound. Optimization may be required depending on the enzyme source and specific experimental conditions.

Experimental Workflow Diagram

Reagent Preparation

-

Assay Buffer (1X Potassium Phosphate Buffer, pH 7.5 with EDTA):

-

Prepare a 1 M stock solution of K₂HPO₄ and a 1 M stock solution of KH₂PO₄.

-

To prepare 100 mL of 100 mM buffer, mix 80.2 mL of 1 M K₂HPO₄ and 19.8 mL of 1 M KH₂PO₄, then add distilled water to a final volume of 1 L. Adjust pH to 7.5.

-

Add EDTA from a 0.5 M stock solution to a final concentration of 1 mM.

-

Store at 4°C.

-

-

Substrate Stock Solution (10 mM this compound):

-

Dissolve the required amount of this compound in 100% DMSO to make a 10 mM stock solution.

-

Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Enzyme Solution:

-

Prepare a stock solution of purified or recombinant PREP in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl).

-

On the day of the assay, dilute the enzyme stock to the desired working concentration using the 1X Assay Buffer. Keep the enzyme on ice. The optimal concentration should be determined empirically.

-

Assay Protocol for 96-Well Plate Format

-

Prepare Reaction Wells:

-

Add the following to each well of a black, flat-bottom 96-well plate:

-

Sample Wells: X µL of diluted enzyme solution.

-

Inhibitor Control Wells (optional): X µL of diluted enzyme and Y µL of inhibitor.

-

Blank Wells (No Enzyme Control): X µL of Assay Buffer.

-

-

Add Assay Buffer to each well to bring the total volume to 180 µL.

-

-

Pre-incubation:

-